molecular formula C13H15N3O3S2 B2760040 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide CAS No. 923245-35-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2760040
CAS No.: 923245-35-6
M. Wt: 325.4
InChI Key: CCSTWUIGPCZHNS-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which combines a benzo[d]thiazole ring with a cyclopropanecarboxamide moiety, making it a versatile molecule in various fields of study.

Preparation Methods

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide typically involves the coupling of substituted 2-aminobenzothiazoles with cyclopropanecarboxylic acid derivatives . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, where nucleophiles such as amines or thiols can replace substituents on the ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, making it a candidate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(6-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide: This compound has a similar structure but with a chlorine substituent, which may alter its chemical and biological properties.

    Isoxazole derivatives of benzo[d]thiazol-2-yl compounds: These derivatives exhibit different biological activities and are used in various research applications.

    N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide: This compound has additional functional groups that may enhance its activity in certain applications.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-16(2)21(18,19)9-5-6-10-11(7-9)20-13(14-10)15-12(17)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSTWUIGPCZHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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